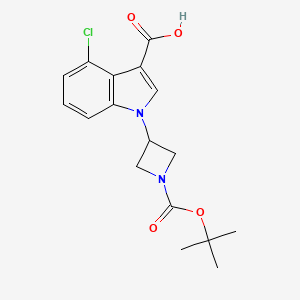

1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid

Description

1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an indole core, and a tert-butoxycarbonyl (Boc) protecting group

Properties

Molecular Formula |

C17H19ClN2O4 |

|---|---|

Molecular Weight |

350.8 g/mol |

IUPAC Name |

4-chloro-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]indole-3-carboxylic acid |

InChI |

InChI=1S/C17H19ClN2O4/c1-17(2,3)24-16(23)19-7-10(8-19)20-9-11(15(21)22)14-12(18)5-4-6-13(14)20/h4-6,9-10H,7-8H2,1-3H3,(H,21,22) |

InChI Key |

OXCKOWGZIXMHJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C3=C2C=CC=C3Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring and the indole core separately, followed by their coupling under specific reaction conditions.

Synthesis of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

Synthesis of Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis, depending on the desired substitution pattern.

Coupling Reaction: The azetidine ring and the indole core are then coupled using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the final product. The reaction conditions typically involve an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the coupling reaction.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and scalability, such as using continuous flow reactors or employing alternative solvents and catalysts.

Chemical Reactions Analysis

1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where a nucleophile replaces a leaving group within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles, such as amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. Research has demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, indole derivatives have shown effectiveness against breast and colon cancer cells by modulating signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Studies indicate that indole derivatives can disrupt bacterial cell membranes, leading to cell death. This property is crucial in developing new antibiotics amid rising antibiotic resistance .

Neuroprotective Effects

Emerging research suggests that indole-based compounds may have neuroprotective effects. They can modulate neurotransmitter levels and exhibit antioxidant properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

Enzyme Inhibition

1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. Case studies have shown that similar compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes .

Drug Development

This compound serves as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance potency or selectivity towards specific biological targets. For instance, derivatives of this compound are being explored for their ability to target the aryl hydrocarbon receptor (AhR), which plays a role in immune response and cancer biology .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized in synthesizing polymers with specific properties. Its functional groups can be incorporated into polymer chains to create materials with enhanced thermal stability or mechanical strength. Research indicates that incorporating indole derivatives into polymer matrices can improve their electrical conductivity and thermal properties .

Summary of Biological Activities

Synthetic Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Initial Synthesis | Meldrum’s acid, DMAP, EDC | 81 |

| Bromination | NBS, Acetonitrile | Not specified |

| Final Condensation | Selenourea | Not specified |

Mechanism of Action

The mechanism of action of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: This compound features a similar azetidine ring but lacks the indole core and the chloro substituent.

1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole core instead of an indole core, with similar Boc protection and azetidine ring.

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound features an acetic acid moiety instead of the indole core, with similar Boc protection and azetidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-chloro-1H-indole-3-carboxylic acid, often referred to as a derivative of azetidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C15H19ClN2O4

- Molecular Weight : 320.78 g/mol

- CAS Number : 908334-10-1

The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during reactions.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have been tested against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 8 | |

| Compound B | S. aureus | 4 | |

| Compound C | P. aeruginosa | 16 |

These findings indicate that the azetidine scaffold can be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Emerging studies suggest that compounds with an indole core, such as this compound, may possess anticancer properties. For example, indole derivatives have been shown to inhibit cancer cell proliferation in vitro:

These results highlight the potential for further development of this compound as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole moiety may interact with cellular pathways involved in apoptosis and cell cycle regulation. The azetidine ring may also play a role in enhancing bioavailability and interaction with target proteins.

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized various azetidine derivatives and evaluated their antibacterial activity against E. coli and S. aureus. The study found that certain modifications to the azetidine structure significantly enhanced activity, suggesting that similar modifications could be beneficial for optimizing the biological activity of this compound .

Case Study 2: Anticancer Potential

A recent investigation assessed the cytotoxic effects of indole derivatives on breast cancer cells (MCF7). The study concluded that compounds with specific substituents on the indole ring exhibited potent antiproliferative effects, indicating that structural variations in this compound could similarly enhance its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.